Hexachlorocyclopentadiene

Diels-Alder cycloaddition electron-deficient diene inverse electron-demand

Procure Hexachlorocyclopentadiene (HCCPD, CAS 77-47-4) as the sole viable Diels-Alder precursor for cyclodiene insecticides (endosulfan, pentac) and flame retardants (chlorendic anhydride, Dechlorane Plus). Its electron-deficient perchlorinated diene system enables inverse electron-demand cycloadditions that unsubstituted or partially chlorinated analogs cannot perform. Only HCCPD delivers the norbornadiene scaffold and 78% chlorine content required for target bioactivity and fire resistance. Specify ≥98% purity (thermal dechlorination grade) to ensure >90% synthetic yield and avoid lower-chlorinated impurities that compromise product performance.

Molecular Formula C5Cl6
Molecular Weight 272.8 g/mol
CAS No. 77-47-4
Cat. No. B6142220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachlorocyclopentadiene
CAS77-47-4
Molecular FormulaC5Cl6
Molecular Weight272.8 g/mol
Structural Identifiers
SMILESC1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8
InChIKeyVUNCWTMEJYMOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70.7° F (NTP, 1992)
6.60e-06 M
Soluble in all proportions in acetone, carbon tetrachloride, methanol and hexane.
In water, 1.8 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.2
(77 °F): 0.0002% (Reacts)

Hexachlorocyclopentadiene (CAS 77-47-4): Industrial-Grade Perchlorinated Diene for Cyclodiene Synthesis and Flame Retardant Manufacturing


Hexachlorocyclopentadiene (HCCPD, CAS 77-47-4), also known as perchlorocyclopentadiene or C-56, is a fully chlorinated cyclic diene with the molecular formula C₅Cl₆ and molecular weight 272.77 g/mol [1]. It is a manufactured organochlorine compound produced via chlorination of cyclopentadiene to octachlorocyclopentane followed by dehydrochlorination [2]. HCCPD serves as the key industrial intermediate for cyclodiene insecticides including aldrin, chlordane, dieldrin, endosulfan, endrin, heptachlor, and mirex, as well as flame retardant precursors such as chlorendic anhydride and Dechlorane Plus [3]. At ambient temperature it exists as a pale-yellow to amber-colored liquid with a pungent odor, exhibiting density of 1.71 g/cm³ and boiling point of 239°C [4].

Why Hexachlorocyclopentadiene Cannot Be Substituted with Lower-Chlorinated Cyclopentadiene Analogs in Industrial Synthesis


Substituting hexachlorocyclopentadiene (C₅Cl₆) with partially chlorinated analogs such as tetrachlorocyclopentadiene (C₅H₂Cl₄) or pentachlorocyclopentadiene (C₅HCl₅) in Diels-Alder cycloaddition reactions is not scientifically viable due to fundamentally different electronic profiles and reaction kinetics. The full perchlorination of HCCPD confers electron-deficient diene character that drives inverse electron-demand Diels-Alder reactivity with alkene dienophiles, whereas lower-chlorinated analogs exhibit distinct regioselectivity and require different reaction conditions [1]. Critically, the entire cyclodiene insecticide class—including aldrin, dieldrin, chlordane, heptachlor, endrin, and mirex—is structurally defined by the norbornadiene skeleton derived exclusively from HCCPD; substitution with any other chlorinated cyclopentadiene would yield entirely different core scaffolds with uncharacterized and likely inactive pesticidal profiles [2]. Furthermore, industrial flame retardant precursors such as chlorendic anhydride and Dechlorane Plus derive their thermal stability and fire resistance specifically from the high chlorine content (78% by weight) and bicyclic framework that only HCCPD provides [3]. The evidence below quantifies precisely where HCCPD demonstrates verifiable differentiation against the closest available comparators.

Hexachlorocyclopentadiene (77-47-4): Quantitative Differentiation Evidence Against Structural Analogs and Functional Alternatives


Divergent Diels-Alder Reactivity: Hexachlorocyclopentadiene vs. Cyclopentadiene vs. Tetrachloro-1,2-benzoquinone with Conjugated Dienophiles

A comparative study systematically evaluated Diels-Alder reactivity of three cyclic dienes—hexachlorocyclopentadiene (HCP), cyclopentadiene (CPD), and tetrachloro-1,2-benzoquinone (TCBQ)—with five classes of dienophiles including monosubstituted acetylenes, conjugated amines, conjugated dienes, and conjugated trienes. While all three dienes reacted with conjugated trienes, HCP exhibited distinct reactivity patterns attributable to its fully chlorinated electron-deficient character, enabling inverse electron-demand cycloadditions that CPD cannot undergo. The study demonstrated that conjugated trienes react with all diene types under mild conditions and yield exclusively monoadducts through the terminal vinyl or ethynyl group [1]. The perchlorinated structure of HCP uniquely positions it for synthesizing the bicyclic norbornadiene core common to all commercial cyclodiene insecticides, a synthetic outcome unattainable with unsubstituted CPD or partially chlorinated analogs.

Diels-Alder cycloaddition electron-deficient diene inverse electron-demand cyclodiene synthesis

Aqueous Photolytic Half-Life: Hexachlorocyclopentadiene Exhibits Rapid Sunlight-Mediated Degradation vs. Persistent Organochlorine Pesticides

14C-labeled hexachlorocyclopentadiene dissolved in water and irradiated with a mercury-vapor light source underwent extremely rapid photolysis with a half-life of less than 1.03 minutes [1]. This contrasts sharply with the high environmental persistence of the cyclodiene insecticides synthesized from HCCPD (e.g., chlordane, dieldrin, heptachlor, mirex), which are classified as persistent organic pollutants (POPs) with environmental half-lives measured in years. In controlled laboratory photodegradation experiments comparing direct photolysis versus sensitized photo-oxidation, HCCPD at 100 mg/L initial concentration exhibited a direct photolysis half-life of 100 minutes, which was reduced to 47 minutes with riboflavin sensitization at 5 mg/L, corresponding to quantum yields of 0.49 and 0.76 respectively [2]. USGS studies confirmed that in aqueous solutions exposed to sunlight, the half-life of C-56 was less than 4 minutes in all cases tested [3]. The primary photoproduct identified was hexachlorocyclopentenone (C₅Cl₆O), not mirex or Kepone [1].

environmental fate photodegradation kinetics wastewater treatment persistence

Synthetic Route Yield Comparison: Thermal Dechlorination (≥90%) vs. Alkaline Hypochlorite (75%) for HCCPD Production

Hexachlorocyclopentadiene is manufactured via two primary industrial routes, each yielding HCCPD of different purity profiles. The first route employs alkaline hypochlorite-mediated dehydrochlorination of 1,1,2,3,4,5-octachlorocyclopentane, achieving approximately 75% yield after fractional distillation, with the remaining 25% comprising lower-chlorinated cyclopentadienes [1]. The second route utilizes thermal dechlorination at 470-480°C, delivering yields exceeding 90% and producing a substantially purer product [1]. An alternative synthetic approach using petroleum pentane as feedstock with photochlorination followed by high-temperature chlorination reports yields around 70% [2]. The molten salt process using cuprous/cupric chloride mixtures at reaction temperatures allowing continuous operation represents a distinct process alternative, though specific yield quantification requires patent consultation [3].

industrial synthesis process optimization yield chlorination

Acute Inhalation Toxicity Profile: HCCPD LC₅₀ Range 0.3-66 ppm Across Multiple Species with Documented Organ-Specific Injury

Short-term inhalation exposure to hexachlorocyclopentadiene at concentrations ranging from 0.3 to 66 ppm was lethal to rats, mice, guinea pigs, and rabbits in controlled toxicological studies [1]. These values establish HCCPD as highly toxic via inhalation exposure [1]. NIOSH has established a Recommended Exposure Limit (REL) time-weighted average of 0.01 ppm (0.1 mg/m³) [2]. OSHA has not promulgated a Permissible Exposure Limit (PEL) for HCCPD [2]. Target organ toxicity includes liver necrosis, tissue degeneration, and kidney injury following high acute oral doses, with the liver and kidneys identified as primary target tissues [3]. Symptoms of exposure include ocular and respiratory irritation, dermal burns, lacrimation, sneezing, cough, dyspnea, pulmonary edema, nausea, vomiting, and diarrhea [2].

inhalation toxicology occupational exposure LC₅₀ target organ toxicity

Intermediary Uniqueness: HCCPD as Exclusive Gateway to Nine Structurally Related Cyclodiene Insecticides

Hexachlorocyclopentadiene is unequivocally the sole industrial precursor to an entire class of cyclodiene insecticides comprising aldrin, chlordane, dieldrin, endosulfan, endrin, heptachlor, isodrin, mirex, and pentac [1]. Each of these commercial insecticides is synthesized via Diels-Alder cycloaddition of HCCPD with a specific dienophile partner, yielding the characteristic norbornadiene-derived bicyclic framework [2]. Global production of HCCPD reached an estimated 270,000 tons through 1976, with continued albeit reduced production today [3]. Of the nine cyclodienes, only endosulfan and pentac remain registered for use in the United States, while others have been phased out due to persistent organic pollutant (POP) classification [1].

cyclodiene insecticide precursor exclusivity Diels-Alder adduct pesticide synthesis

Physical-Chemical Stability Profile: Moisture Sensitivity and Metal Corrosion Differentiate HCCPD from Non-Reactive Chlorinated Solvents

Hexachlorocyclopentadiene exhibits a reactivity profile with water and metals that distinguishes it from common chlorinated solvents. The compound reacts slowly with water to form hydrochloric acid and will corrode iron and most metals in the presence of moisture [1]. Explosive hydrogen gas may accumulate in enclosed spaces when HCCPD contacts moisture in the presence of metals [1]. HCCPD is light-sensitive but stable under proper storage conditions (2-8°C) [2]. It is non-flammable yet highly reactive with alkenes and polynuclear hydrocarbons, and explosive with sodium [2]. The compound is incompatible with strong oxidizing agents and most common metals [2].

chemical compatibility storage stability corrosion moisture reactivity

Hexachlorocyclopentadiene (CAS 77-47-4): Evidence-Based Industrial and Research Application Scenarios


Cyclodiene Insecticide Manufacturing: Endosulfan and Pentac Synthesis via Diels-Alder Cycloaddition

Hexachlorocyclopentadiene is the irreplaceable industrial precursor for synthesizing cyclodiene insecticides, with endosulfan and pentac representing the only two products in this class still registered for use in the United States [1]. The synthetic route exploits HCCPD's perchlorinated diene structure, which undergoes Diels-Alder cycloaddition with appropriate dienophiles to yield the characteristic hexachloronorbornadiene skeleton. As established in the comparative Diels-Alder study (Evidence Item 1), HCCPD's electron-deficient character enables inverse electron-demand cycloadditions that unsubstituted cyclopentadiene cannot perform [2]. The intermediary exclusivity evidence (Evidence Item 5) confirms that no alternative diene generates the identical norbornadiene scaffold required for these pesticides [1]. For manufacturers producing endosulfan or pentac, procurement of high-purity HCCPD—ideally from thermal dechlorination routes offering >90% yield (Evidence Item 3)—directly impacts product quality and process economics.

Flame Retardant Precursor Synthesis: Chlorendic Anhydride and Dechlorane Plus Production

Hexachlorocyclopentadiene serves as the essential diene component in the Diels-Alder synthesis of chlorendic anhydride (via reaction with maleic anhydride) and Dechlorane Plus (via reaction with cyclooctadiene). The resulting chlorinated bicyclic structures imbue polymers with inherent fire resistance, enhanced thermal stability, and excellent corrosion and abrasion resistance [1]. The high chlorine content (78% by weight) and rigid bicyclic framework—attributes unique to the HCCPD-derived adducts—are directly responsible for the flame retardant performance of these compounds. Substitution with lower-chlorinated cyclopentadienes would yield products with insufficient chlorine content to meet flame retardancy specifications. Procurement specifications for flame retardant-grade HCCPD should prioritize material with minimal lower-chlorinated impurities, as established in the synthetic yield comparison (Evidence Item 3).

Environmental Fate Research: Photodegradation Kinetics and Wastewater Treatability Studies

Research laboratories investigating environmental fate of chlorinated compounds utilize HCCPD for comparative photodegradation studies. The quantitative photolysis data (Evidence Item 2) establish that HCCPD undergoes extremely rapid aqueous photodegradation with half-lives of <1.03 minutes under mercury-vapor irradiation and <4 minutes under sunlight [2][3]. These kinetics contrast sharply with the years-long environmental persistence of the cyclodiene pesticides derived from HCCPD [2]. For wastewater treatment research, the riboflavin-sensitized photo-oxidation data (half-life reduction from 100 minutes to 47 minutes, quantum yield improvement from 0.49 to 0.76) provides a validated benchmark for evaluating advanced oxidation processes [3]. Procurement of analytical-grade HCCPD is essential for generating reproducible environmental fate data that can be meaningfully compared across studies.

Occupational Health and Industrial Hygiene: Exposure Monitoring and Control Validation

Industrial hygiene laboratories and occupational health researchers require certified reference standards of HCCPD to calibrate air monitoring equipment and validate exposure control measures. The inhalation toxicity data (Evidence Item 4) establish the critical exposure thresholds: acute lethality occurs at 0.3-66 ppm across multiple mammalian species, while the NIOSH Recommended Exposure Limit is set at 0.01 ppm TWA (0.1 mg/m³) [4][5]. These values are approximately two to three orders of magnitude below lethality thresholds, reflecting the compound's high acute inhalation toxicity. Furthermore, the moisture reactivity and metal corrosion data (Evidence Item 6) inform facility design requirements: HCCPD storage areas require moisture exclusion, non-metallic containment, and hydrogen gas monitoring capabilities [5]. Procurement of analytical reference materials with traceable purity documentation is essential for compliance with occupational exposure monitoring protocols.

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